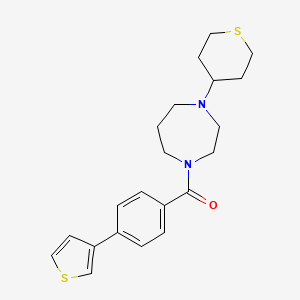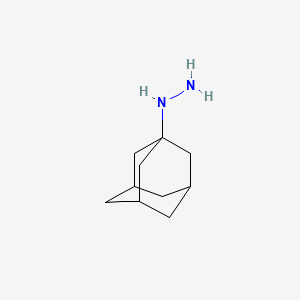
1-Adamantylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantylhydrazine is a versatile intermediate for many biologically active compounds. The adamantyl moiety in its structure possesses a wide spectrum of medicinal properties .
Synthesis Analysis
The synthesis of 1-Adamantylhydrazine can be carried out on a milligram to gram scale. The reaction employs inexpensive, catalyst-free, readily available starting materials . A method has been developed for the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles by the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent .Chemical Reactions Analysis
1-Adamantylhydrazine can react with various substituted benzaldehydes and acetophenones to yield the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety . The reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent has also been reported .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases Treatment
1-Adamantylhydrazine derivatives, including adamantane-based compounds like amantadine and memantine, have been widely studied for their pharmacological potential in treating neurodegenerative diseases. The compounds in this class have shown promise against ailments such as dementia, Alzheimer's, and Parkinson's diseases. Notably, some 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit pharmacological potentials that surpass those of well-known drugs like amantadine and memantine. The structural diversity of adamantane derivatives paves the way for ongoing research in neuropharmacology, with significant implications for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Analytical and Synthetic Chemistry
Adamantyl-containing heterocyclic compounds have garnered considerable attention in the field of synthetic and analytical chemistry. The literature indicates a robust synthetic history for these compounds, with recent years witnessing an expansion in the methods of synthesis and characterization. The research in this domain has focused on adamantyl-containing nucleic bases and related compounds, aiming to create highly effective and selective drugs. The past decade has seen breakthroughs in overcoming limitations associated with the synthesis of these compounds, indicating promising future prospects for adamantane chemistry (Shokova & Kovalev, 2013).
Biochemical and Molecular Research
1-Adamantylhydrazine and its derivatives have played a significant role in biochemical and molecular research, particularly in understanding the mechanisms of certain diseases and the effects of drugs at a molecular level. For instance, 1,2-dimethylhydrazine (a class member of hydrazines) is extensively used as a carcinogen in animal models to study colon cancer. Research involving this compound has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying various stages of colon carcinogenesis. This includes understanding the actions of biotransformation and antioxidant enzymes involved in the intoxication process, which is crucial for accurately identifying and interpreting alterations in the colonic mucosa when evaluating natural or pharmacological compounds (Venkatachalam et al., 2020).
Zukünftige Richtungen
1-Adamantylhydrazine and its derivatives have shown potential in various fields, including medicinal chemistry due to their multiple bioactivities . Future research could focus on exploring these bioactivities further and developing new synthesis methods for 1-Adamantylhydrazine and its derivatives.
Eigenschaften
IUPAC Name |
1-adamantylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKJUFLHHAUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylhydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)
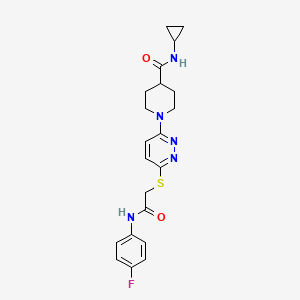
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)
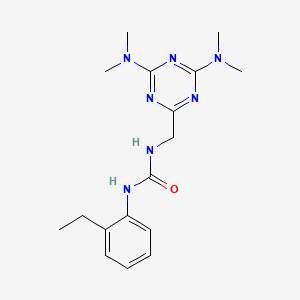
![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)
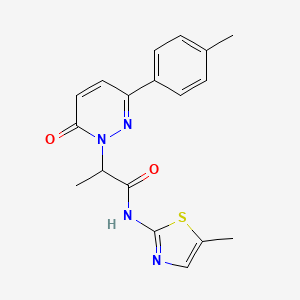
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)
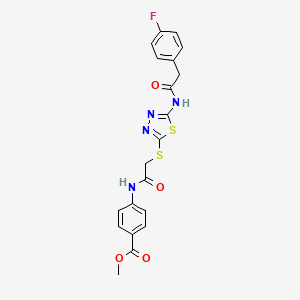
![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)
